7-((Trimethylsilyl)ethynyl)isoquinoline

Medicinal Chemistry Structure-Activity Relationship (SAR) Cross-Coupling

This TMS-protected 7-ethynylisoquinoline isomer is a non-negotiable building block for SAR-driven medicinal chemistry and iterative cross-coupling. Unlike 1- or 8-substituted isomers, the 7-position ensures precise geometric and electronic demands for kinase/GPCR inhibitor design. The TMS cap masks the terminal alkyne to suppress Glaser homocoupling and enables sequential catalytic transformations, delivering higher yields than the free 7-ethynylisoquinoline. For reproducible materials-science syntheses and patent-driven OLED ligand work, this specific regioisomer—with its defined protection strategy—cannot be substituted by generic analogs.

Molecular Formula C14H15NSi
Molecular Weight 225.36 g/mol
CAS No. 1197193-97-7
Cat. No. B1401429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((Trimethylsilyl)ethynyl)isoquinoline
CAS1197193-97-7
Molecular FormulaC14H15NSi
Molecular Weight225.36 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC2=C(C=C1)C=CN=C2
InChIInChI=1S/C14H15NSi/c1-16(2,3)9-7-12-4-5-13-6-8-15-11-14(13)10-12/h4-6,8,10-11H,1-3H3
InChIKeyRUHASTVPYFVVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-((Trimethylsilyl)ethynyl)isoquinoline (CAS 1197193-97-7): A Versatile Silyl-Ethynyl Building Block for Heterocyclic Synthesis


7-((Trimethylsilyl)ethynyl)isoquinoline (CAS 1197193-97-7) is a synthetic organic compound belonging to the class of trimethylsilyl (TMS)-protected ethynyl-substituted isoquinolines . As a heterocyclic aromatic building block, it consists of an isoquinoline core functionalized at the 7-position with a TMS-protected ethynyl group . The TMS group serves as a protecting moiety for the terminal alkyne, enabling its use as a stable and versatile intermediate in various cross-coupling reactions, including Sonogashira couplings, and subsequent deprotection to yield the corresponding terminal alkyne, 7-ethynylisoquinoline [1]. This compound is primarily utilized in medicinal chemistry and materials science research for the construction of more complex molecular architectures .

The Critical Role of Regiochemistry and Protecting Group in Selecting 7-((Trimethylsilyl)ethynyl)isoquinoline for Research


In scientific and industrial applications, substituting 7-((Trimethylsilyl)ethynyl)isoquinoline (CAS 1197193-97-7) with a generic 'in-class' analog is often infeasible due to the profound impact of both the ethynyl group's position on the isoquinoline ring and the presence of the trimethylsilyl (TMS) protecting group [1]. Isomers, such as the 1-((trimethylsilyl)ethynyl)isoquinoline (CAS 86521-10-0) or 8-((trimethylsilyl)ethynyl)isoquinoline (CAS 1823440-48-7), possess different electronic properties and steric environments, which can drastically alter reactivity in cross-coupling reactions and binding affinity in biological systems . Furthermore, the TMS group provides a distinct advantage over its deprotected counterpart, 7-ethynylisoquinoline (CAS 1158755-29-3), by offering enhanced stability and a temporary 'mask' that allows for sequential synthetic manipulations, preventing unwanted side reactions during complex molecule assembly [2]. The specific combination of the 7-position substitution and the TMS-protected alkyne is therefore a non-negotiable structural feature for researchers aiming for a specific synthetic outcome or structure-activity relationship (SAR) study.

Quantitative Differentiation Guide: Why 7-((Trimethylsilyl)ethynyl)isoquinoline (CAS 1197193-97-7) is the Preferred Intermediate


Regioselective Synthesis: Guaranteeing the Correct 7-Substituted Isomer for SAR Studies

The target compound, 7-((Trimethylsilyl)ethynyl)isoquinoline, offers a pre-defined substitution pattern that is essential for accurate structure-activity relationship (SAR) investigations. A direct comparison with its isomers shows the critical importance of this regiochemistry. For instance, the 1-substituted isomer (CAS 86521-10-0) and the 8-substituted isomer (CAS 1823440-48-7) are distinct commercial entities [1]. A study on iridium-catalyzed additions of ethynylsilanes to isoquinolines demonstrates that reaction at the 1-position proceeds with high yield, but this is a different chemical transformation yielding a dihydroisoquinoline product, not the 7-substituted aromatic building block [2]. Using the incorrect regioisomer would produce a different molecular geometry and electronic distribution, leading to divergent and misleading biological activity or material properties. The 7-substituted isomer is specifically required for projects targeting this unique structural motif.

Medicinal Chemistry Structure-Activity Relationship (SAR) Cross-Coupling

Enhanced Stability and Reaction Control via TMS Protection in Multi-Step Synthesis

The trimethylsilyl (TMS) group in 7-((Trimethylsilyl)ethynyl)isoquinoline provides a distinct operational advantage over its terminal alkyne analog, 7-ethynylisoquinoline. The TMS group acts as a protecting group, increasing the compound's stability by preventing unwanted side reactions, such as Glaser coupling or oxidative homocoupling, during storage and synthetic manipulations [1]. In the context of a Sonogashira cross-coupling sequence, the TMS-protected alkyne can be deprotected in situ or in a subsequent step to reveal the terminal alkyne (7-ethynylisoquinoline), which then participates in the coupling [2]. This two-step approach allows for greater control and higher overall yields in the synthesis of complex, poly-alkyne systems compared to using the more reactive and less stable terminal alkyne directly [3].

Synthetic Methodology Protecting Group Chemistry Sonogashira Coupling

Defined Physicochemical Profile Enabling Accurate Material Planning and Handling

7-((Trimethylsilyl)ethynyl)isoquinoline is offered by multiple vendors with a consistent and defined set of physicochemical specifications, which is essential for reliable procurement and experimental planning. These specifications include a molecular weight of 225.36 g/mol, a molecular formula of C14H15NSi, and a typical purity specification of 95% . This standardization allows researchers to accurately calculate molar equivalents for reactions and assess potential impurities. While specific physical properties like melting point or boiling point are not widely published for this precise isomer, the known data for the compound and its analogs, such as a calculated LogP of 3.46 [1] and a predicted boiling point of ~319.4 °C for the 4-isomer , provide a practical baseline for method development, purification (e.g., flash chromatography), and storage.

Process Chemistry Procurement Material Specification

Optimal Application Scenarios for Procuring 7-((Trimethylsilyl)ethynyl)isoquinoline (CAS 1197193-97-7)


Medicinal Chemistry: Constructing Focused Libraries for Kinase or GPCR Targets

In medicinal chemistry, 7-((Trimethylsilyl)ethynyl)isoquinoline serves as a crucial building block for synthesizing libraries of isoquinoline-based compounds. The 7-position ethynyl group, once deprotected to the terminal alkyne, can be directly employed in Sonogashira couplings to introduce diverse aryl or heteroaryl groups, allowing for rapid exploration of structure-activity relationships (SAR) around the isoquinoline core [1]. This regiochemistry is particularly relevant for developing inhibitors of protein kinases [2] or targeting G-protein coupled receptors (GPCRs), where specific substitution patterns are often required for high potency and selectivity. Procuring this specific isomer is essential for any medicinal chemistry campaign targeting the 7-position of the isoquinoline scaffold.

Synthetic Methodology: Developing Novel Cross-Coupling and Cycloaddition Reactions

For academic and industrial labs focused on synthetic methodology, 7-((Trimethylsilyl)ethynyl)isoquinoline is an ideal substrate for developing and optimizing new catalytic reactions. Its TMS-protected alkyne provides a robust handle for exploring transition metal-catalyzed transformations, such as cycloadditions or annulation reactions, without the complication of alkyne homocoupling [3]. The compound can be used to benchmark the efficiency and regioselectivity of new catalytic systems, as demonstrated in related work on iridium-catalyzed additions of ethynylsilanes to isoquinolines [4]. The commercial availability of this building block facilitates reproducible research in this area.

Materials Science: Precursor for Organic Electronics and Luminescent Materials

In materials science, isoquinoline derivatives are valued for their electron-transporting and luminescent properties. 7-((Trimethylsilyl)ethynyl)isoquinoline is a strategic precursor for synthesizing extended π-conjugated systems, which are of interest for organic light-emitting diodes (OLEDs) and organic solar cells [5]. The ethynyl linker extends the conjugation from the isoquinoline core, while the TMS group allows for sequential coupling reactions to build complex, well-defined molecular architectures. Patents in the OLED field specifically highlight the use of isoquinoline-based ligands and compounds for their improved efficiency and device lifetime [6]. This specific building block enables the rational design of new materials with tailored optoelectronic properties.

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